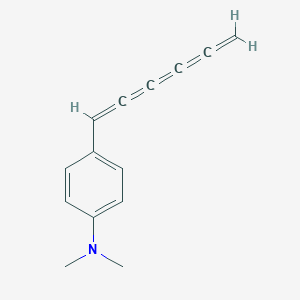

4-Hexapentaenyl-N,N-dimethylaniline

Description

Significance of Donor-Acceptor Architectures in Advanced Materials Science

Donor-acceptor (D-A) architectures are a cornerstone of modern materials science, forming the basis for a wide range of functional organic materials. ontosight.aiacs.org These systems consist of an electron-rich "donor" unit linked to an electron-deficient "acceptor" unit, often through a π-conjugated bridge. ontosight.ai This arrangement facilitates a process known as intramolecular charge transfer (ICT), where the donor effectively "pushes" electrons to the acceptor. This "push-pull" system creates a significant dipole moment and leads to unique photophysical properties, including intense absorption and emission in the visible and near-infrared regions. ontosight.ai

The power of the D-A approach lies in its tunability. By carefully selecting the donor and acceptor components and modifying the conjugated bridge, scientists can fine-tune the material's electronic and optical characteristics. acs.org This has led to their widespread use in applications such as:

Organic Light-Emitting Diodes (OLEDs): D-A molecules are used as emitters, where their tunable emission colors are a key advantage. ontosight.ai

Organic Photovoltaics (OPVs): In solar cells, the D-A interface is crucial for separating excitons (bound electron-hole pairs) into free charge carriers, the fundamental step in generating electricity from light. amrita.edu

Nonlinear Optical (NLO) Materials: The large dipole moments of D-A compounds make them suitable for applications in optical communications and data processing. ontosight.ai

Fluorescent Probes: Their sensitivity to the local environment makes them excellent candidates for biological imaging and sensing. ontosight.ai

Role of the N,N-Dimethylaniline Moiety as a Strong Electron-Donating Group

The N,N-dimethylaniline moiety is a well-established and powerful electron-donating group in organic chemistry. ucsb.eduacs.org Its electron-donating strength stems from the nitrogen atom's lone pair of electrons, which can be readily delocalized into an attached π-system. wikipedia.org The presence of two methyl groups on the nitrogen further enhances its donating ability through an inductive effect.

This potent electron-donating character makes N,N-dimethylaniline and its derivatives valuable components in the design of D-A materials. acs.orgnih.gov When connected to an electron-accepting unit, the N,N-dimethylaniline group can effectively "push" electron density across the molecule, leading to the desirable charge-transfer characteristics mentioned earlier. This property has been exploited in the development of various functional materials, including dyes and components for photopolymerization. researchgate.netnih.govyoutube.com

Exploration of Extended π-Conjugation Systems: The Hexapentaenyl Framework

A π-conjugated system is a series of connected p-orbitals with delocalized electrons, typically found in molecules with alternating single and multiple bonds. wikipedia.org Extending the length of this conjugated system has profound effects on a molecule's electronic and optical properties. As the conjugation length increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. acs.org This leads to a bathochromic (red) shift in the molecule's absorption and emission spectra, meaning it can absorb and emit light at longer wavelengths. acs.org

The hexapentaenyl framework, a linear chain of six conjugated double bonds, represents a significant extension of the π-system. Incorporating such a framework into a molecule is expected to dramatically lower the HOMO-LUMO gap, pushing its optical properties further into the visible or even near-infrared region. acs.orgresearchgate.net This is highly desirable for applications like organic solar cells, which aim to harvest as much of the solar spectrum as possible. amrita.edu Furthermore, extended conjugation can enhance charge carrier mobility, a crucial factor for efficient electronic devices. acs.org While conventional methods for creating such long, conjugated systems can be challenging, their potential for creating novel functional materials continues to drive research in this area. researchgate.netnih.gov

Contextualizing 4-Hexapentaenyl-N,N-dimethylaniline within Contemporary Organic Electronic and Photonic Research

The hypothetical molecule, this compound, represents a fascinating convergence of the principles discussed above. It combines a powerful electron-donating group (N,N-dimethylaniline) with an extended π-conjugated system (the hexapentaenyl chain). This structure is a classic example of a D-π system, where the "A" (acceptor) component might be an electron-deficient group attached to the other end of the polyene chain, or the polyene itself could be considered to have electron-accepting character relative to the potent donor.

Within the landscape of contemporary research, this molecule would be of interest for several reasons:

Fundamental Photophysics: Studying this molecule would provide valuable insights into how charge delocalization occurs over long, well-defined conjugated systems.

Nonlinear Optics: The combination of a strong donor and a long, polarizable polyene chain is a promising design for materials with large nonlinear optical responses.

Organic Conductors: Long, conjugated molecules can facilitate the transport of charge, making them potential building blocks for "molecular wires."

Near-Infrared Dyes and Emitters: The extended conjugation would likely result in absorption and emission in the near-infrared, a spectral region of great interest for applications in telecommunications, bio-imaging, and night-vision technologies.

While specific research on this compound is not yet prominent in the literature, the foundational concepts strongly suggest it as a target of significant interest for the continued advancement of organic electronic and photonic materials. The synthesis and characterization of such a molecule would be a valuable contribution to the field, allowing for the experimental validation of theoretical predictions and potentially unlocking new applications.

Structure

3D Structure

Properties

CAS No. |

918530-33-3 |

|---|---|

Molecular Formula |

C14H13N |

Molecular Weight |

195.26 g/mol |

InChI |

InChI=1S/C14H13N/c1-4-5-6-7-8-13-9-11-14(12-10-13)15(2)3/h8-12H,1H2,2-3H3 |

InChI Key |

HAIOXASBDSIAML-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C=C=C=C=C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Hexapentaenyl N,n Dimethylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule. For 4-Hexapentaenyl-N,N-dimethylaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton and carbon signals and to confirm the connectivity of the molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N,N-dimethylaniline moiety and the hexapentaenyl chain.

The N,N-dimethylaniline portion of the molecule would exhibit characteristic signals for the aromatic protons and the N-methyl protons. The two methyl groups attached to the nitrogen atom are chemically equivalent and would appear as a sharp singlet, integrating to six protons. Based on data for N,N-dimethylaniline, this signal is anticipated around 2.9-3.0 ppm. rsc.org The aromatic protons on the benzene (B151609) ring will be influenced by the electron-donating N,N-dimethylamino group and the electron-withdrawing hexapentaenyl substituent at the para position. This substitution pattern leads to an AA'BB' spin system. The protons ortho to the N,N-dimethylamino group (and meta to the cumulene) would appear as a doublet, while the protons meta to the N,N-dimethylamino group (and ortho to the cumulene) would also appear as a doublet. Due to the strong electron-donating effect of the amino group, the ortho protons are expected to be shifted upfield to around 6.6-6.8 ppm, while the protons ortho to the cumulene chain will be shifted downfield, likely in the range of 7.2-7.4 ppm.

The hexapentaenyl chain (–CH=C=C=C=C=CH–) possesses two terminal protons. The chemical shift of these protons is highly dependent on the electronic environment and the nature of the end groups. In this case, one end is attached to the N,N-dimethylaniline ring and the other is likely terminated with a hydrogen atom or another small group, depending on the synthesis. Assuming a terminal hydrogen, these allenic protons would likely resonate in the region of 5.0-6.0 ppm, influenced by the long conjugated system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-Methyl Protons | 2.9 - 3.0 | Singlet | 6H |

| Aromatic Protons (ortho to NMe₂) | 6.6 - 6.8 | Doublet | 2H |

| Aromatic Protons (ortho to Cumulene) | 7.2 - 7.4 | Doublet | 2H |

| Hexapentaenyl Protons | 5.0 - 6.0 | Multiplet | 2H |

The ¹³C NMR spectrum provides crucial information about the different carbon environments within the molecule, distinguishing between sp, sp², and sp³ hybridized carbons.

The sp³ hybridized carbons of the two N-methyl groups would give rise to a single signal at approximately 40-41 ppm. rsc.org The sp² hybridized carbons of the aniline (B41778) ring will show four distinct signals. The carbon atom attached to the nitrogen (C1) is expected around 150 ppm. The carbons ortho to the N,N-dimethylamino group (C2, C6) would appear around 112-114 ppm, while the carbons meta to it (C3, C5) would be found near 129-130 ppm. The carbon atom to which the hexapentaenyl chain is attached (C4) would be shifted and is anticipated in the 120-130 ppm range. rsc.org

A key feature of the ¹³C NMR spectrum will be the signals from the sp hybridized carbons of the hexapentaenyl chain (–CH=C =C =C =C =CH–). Cumulenic carbons have characteristic chemical shifts that are significantly different from those of acetylenic or olefinic carbons. The central carbons of the cumulene chain are the most shielded and appear at lower chemical shifts, while the terminal carbons are more deshielded and appear at higher chemical shifts. For a hexapentaene system, the sp carbons are expected to resonate in a broad range from approximately 85 ppm to 150 ppm. Theoretical calculations on cumulenes suggest that the terminal sp carbons will have the highest chemical shifts, while the central sp carbons will have the lowest. acs.orgacs.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Hybridization | Predicted Chemical Shift (ppm) |

| N-Methyl Carbons | sp³ | 40 - 41 |

| Aromatic C1 (C-N) | sp² | ~150 |

| Aromatic C2, C6 | sp² | 112 - 114 |

| Aromatic C3, C5 | sp² | 129 - 130 |

| Aromatic C4 (C-Cumulene) | sp² | 120 - 130 |

| Hexapentaenyl Carbons (sp) | sp | 85 - 150 |

| Hexapentaenyl Carbons (sp²) | sp² | 100 - 120 |

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced NMR techniques are employed.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. It would show correlations between the aromatic protons on the aniline ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the N-methyl groups and the aromatic ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (over two or three bonds). It would show correlations between the N-methyl protons and the C1 carbon of the aniline ring, as well as between the aromatic protons and the cumulenic carbons, thus confirming the attachment of the hexapentaenyl chain to the aniline ring.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, an ¹⁵N NMR spectrum would provide direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen in the N,N-dimethylamino group would be indicative of its hybridization and the extent of its electron delocalization into the aromatic ring and the cumulene system.

Vibrational Spectroscopy for Probing Molecular Vibrations and Cumulene Fingerprints

The FTIR spectrum of this compound would display characteristic absorption bands for the different vibrational modes of the molecule. Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the N-methyl groups would be observed just below 3000 cm⁻¹.

Cumulene stretching: The asymmetric stretching vibration of the C=C=C chain in cumulenes is a very strong and characteristic absorption in the IR spectrum. For a hexapentaenyl system, this band is expected in the region of 1950-2050 cm⁻¹. acs.org

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the aniline ring would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1300-1350 cm⁻¹ range.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium |

| Cumulene C=C=C Asymmetric Stretch | 1950 - 2050 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aromatic C-N Stretch | 1300 - 1350 | Medium |

Raman spectroscopy is particularly well-suited for studying conjugated and symmetric systems. For this compound, the Raman spectrum would provide complementary information to the FTIR data.

The most prominent feature in the Raman spectrum is expected to be the symmetric stretching vibration of the cumulenic chain. This mode is often very intense in the Raman spectrum of cumulenes and provides a clear "fingerprint" of the sp-carbon chain. acs.org This intense band is anticipated to appear in the 2000-2100 cm⁻¹ region. polimi.it The stretching vibrations of the aromatic ring would also be visible in the Raman spectrum, often with different relative intensities compared to the FTIR spectrum.

Electronic Absorption and Emission Spectroscopy

The extended π-system of this compound, formed by the interaction of the hexapentaenyl chain, the phenyl ring, and the nitrogen lone pair of the dimethylamino group, gives rise to distinct electronic absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of the Extended π-System

The UV-Vis absorption spectrum of a molecule provides insights into the electronic transitions from the ground state to various excited states. For π-conjugated systems like this compound, these transitions typically occur in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption characteristics are influenced by the length of the conjugated system and the presence of electron-donating or electron-withdrawing groups.

In related donor-acceptor molecules such as 4-(9-anthryl)-N,N-dimethylaniline (ADMA), the absorption spectrum is marked by transitions that can lead to locally excited (LE) states or charge-transfer (CT) states. epa.gov The presence of the dimethylamino group (an electron donor) and the extended polyene chain can facilitate intramolecular charge transfer (ICT) upon photoexcitation. The absorption spectrum of this compound would be expected to show intense absorption bands corresponding to π-π* transitions within the conjugated hexapentaenyl and phenyl moieties. The interaction between the dimethylaniline donor and the polyene acceptor system is likely to result in a low-energy absorption band, characteristic of an ICT transition.

Fluorescence and Phosphorescence Properties

Fluorescence spectroscopy reveals information about the electronic transitions from the first excited singlet state (S₁) back to the ground state (S₀). Following absorption of light, the excited molecule can relax non-radiatively to the lowest vibrational level of the S₁ state, from which it can emit a photon (fluorescence). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (a Stokes shift).

For N,N-dimethylaniline and its derivatives, fluorescence is a sensitive probe of the excited state dynamics. aatbio.comresearchgate.net In nonpolar solvents, a locally excited state is often observed, while in polar solvents, stabilization of a charge-transfer state can lead to a large Stokes shift and a change in the fluorescence quantum yield. The fluorescence of this compound is expected to be highly dependent on the solvent environment due to the potential for significant charge separation in the excited state.

Phosphorescence, the emission of light from an excited triplet state (T₁) to the ground state (S₀), is a much slower process than fluorescence and is often not observed at room temperature in solution due to quenching by molecular oxygen. It is typically studied at low temperatures in rigid matrices. The energy of the triplet state is lower than the corresponding singlet state, resulting in phosphorescence appearing at even longer wavelengths than fluorescence.

Solvatochromic Studies for Environmental Polarity Effects on Electronic Transitions

Solvatochromism is the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence bands of a compound in response to a change in the polarity of the solvent medium. This phenomenon is a powerful tool for studying the electronic distribution in the ground and excited states of a molecule.

A positive solvatochromism (a red shift or bathochromic shift with increasing solvent polarity) indicates that the excited state is more polar than the ground state. This is commonly observed for molecules that exhibit intramolecular charge transfer upon excitation. Conversely, a negative solvatochromism (a blue shift or hypsochromic shift) suggests the ground state is more polar.

For a molecule like this compound, with its strong donor (dimethylamino) and extended π-system, a significant positive solvatochromism is anticipated for its ICT absorption and fluorescence bands. scirp.org By studying the spectral shifts in a range of solvents with varying polarities, one can construct a Lippert-Mataga plot to estimate the change in dipole moment upon excitation, providing quantitative information about the degree of charge transfer. researchgate.net

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Expected Absorption λ_max (nm) | Expected Emission λ_max (nm) |

| Hexane | 1.88 | 1.375 | Shorter Wavelength | Shorter Wavelength |

| Dichloromethane | 8.93 | 1.424 | Intermediate Wavelength | Intermediate Wavelength |

| Acetonitrile | 37.5 | 1.344 | Longer Wavelength | Longer Wavelength |

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular weight of a compound. It allows for the calculation of the elemental composition of the parent ion, confirming the molecular formula. For this compound (C₁₈H₁₉N), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule. The analysis of these fragmentation patterns offers valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the dimethylamino group: Loss of a methyl radical (•CH₃) or dimethylamino radical (•N(CH₃)₂).

Fragmentation of the hexapentaenyl chain: Stepwise loss of acetylene (B1199291) (C₂H₂) units or other small hydrocarbon fragments.

Cleavage at the bond between the phenyl ring and the polyene chain.

The resulting fragment ions would be detected based on their mass-to-charge ratio (m/z), and their analysis would help to piece together the molecular structure.

X-ray Crystallography for Solid-State Molecular Architecture (if single crystals are available)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a high-quality single crystal of the compound. If suitable crystals of this compound can be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles: Confirming the geometry of the hexapentaenyl chain, the phenyl ring, and the dimethylamino group.

Molecular conformation: Determining the dihedral angles between the phenyl ring and the polyene chain, and the planarity of the conjugated system.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any π-π stacking interactions or other non-covalent forces. These interactions can influence the solid-state optical properties. nih.gov

The crystal structure data would be invaluable for understanding the relationship between the molecular structure and the observed spectroscopic properties, as well as for computational modeling studies.

Theoretical and Computational Chemistry Investigations of 4 Hexapentaenyl N,n Dimethylaniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. scite.ai It is particularly effective for calculating ground-state properties.

In a study of a series of molecules with an N,N-dimethylanilino donor connected to a polyene bridge of varying lengths (n=1 to 10) and a dicyanovinyl acceptor group, DFT calculations have been employed to understand how the length of the conjugated system affects molecular properties. nih.gov For a structure analogous to 4-Hexapentaenyl-N,N-dimethylaniline (with a polyene bridge of n=5 or 6 units), these studies show that increasing the length of the polyene chain leads to a more planar molecular structure. nih.gov This planarity is crucial as it enhances electron delocalization and facilitates efficient electron transfer from the donor to the acceptor end of the molecule. nih.gov

A critical parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is indicative of the molecule's chemical reactivity and electronic excitation properties. For the N,N-dimethylaniline polyene series, as the number of polyene units increases, the HOMO-LUMO energy gap systematically decreases. nih.gov This reduction in the energy gap is a key factor in the red-shifting of the molecule's absorption spectrum. nih.gov

Table 1: Calculated Energy Gap for N,N-dimethylaniline Polyene Derivatives

| Number of Polyene Units (n) | HOMO-LUMO Energy Gap (eV) |

|---|---|

| 1 | 2.50 |

| 2 | 2.22 |

| 3 | 2.04 |

| 4 | 1.91 |

| 5 | 1.82 |

| 6 | 1.74 |

| 10 | 1.54 |

Data derived from a study on D-π-A dyes featuring an N,N-dimethylanilino donor. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. pnu.ac.irpnu.ac.ir These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), can provide highly accurate predictions of molecular properties. pnu.ac.irresearchgate.net

For aniline (B41778) derivatives, ab initio calculations have been used to predict properties like acidity constants and to elucidate the geometry of excited states. pnu.ac.irresearchgate.net While these methods offer high accuracy, their computational cost is significantly greater than that of DFT, especially for large molecules like this compound. Due to these computational demands, specific ab initio studies focused solely on this compound are not readily found in the current body of literature. Such calculations would, however, be valuable for benchmarking the results from less computationally intensive DFT methods.

Excited State Calculations

Understanding the behavior of molecules in their excited states is crucial for applications involving light absorption and emission, such as in solar cells and optical devices.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of molecules in their excited states. scirp.org It is commonly used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. nih.govscirp.org

For the series of N,N-dimethylaniline derivatives with increasing polyene bridge length, TD-DFT calculations show a progressive red-shift (a shift to longer wavelengths) in the maximum absorption wavelength (λmax). nih.gov This phenomenon is directly linked to the decreasing HOMO-LUMO gap. As the conjugation length increases, less energy is required to excite an electron from the ground state to the first excited state. nih.gov These findings are critical for designing dye molecules that can absorb light across a broad range of the solar spectrum. nih.gov

Table 2: Calculated Absorption Data for N,N-dimethylaniline Polyene Derivatives

| Number of Polyene Units (n) | Max Absorption Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| 1 | 473.4 | 2.05 |

| 2 | 522.6 | 2.85 |

| 3 | 563.4 | 3.63 |

| 4 | 597.5 | 4.38 |

| 5 | 626.6 | 5.11 |

| 6 | 651.9 | 5.81 |

| 10 | 730.9 | 8.52 |

Data derived from a study on D-π-A dyes featuring an N,N-dimethylanilino donor. nih.gov

Configuration Interaction (CI) and Coupled-Cluster (CC) are high-accuracy ab initio methods that can provide very precise descriptions of electronic excited states. CI methods improve upon the Hartree-Fock method by including electron correlation through a linear combination of different electronic configurations. elsevierpure.com Coupled-Cluster theory offers an alternative and often more efficient way to account for electron correlation, and methods like CCSD(T) are considered a "gold standard" in quantum chemistry for their accuracy. researchgate.net

These methods are computationally intensive and their cost scales rapidly with the size of the molecule. While they would be the most accurate methods to characterize the excited states of this compound, published studies employing these specific techniques for this molecule are not available. Their application would be instrumental in validating TD-DFT results and providing a more detailed understanding of complex excited-state phenomena.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The shapes, energies, and localizations of these orbitals are key to understanding charge transfer processes and chemical reactivity.

In studies of N,N-dimethylaniline polyene systems, the HOMO is typically localized on the electron-donating N,N-dimethylaniline moiety and extends into the π-conjugated bridge. nih.gov The LUMO is generally located on the acceptor end of the polyene chain. nih.gov An effective intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation depends on a significant spatial overlap between the HOMO and LUMO.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic behavior. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

For this compound, the distribution of electron density in these orbitals is of particular interest. The N,N-dimethylaniline group is a strong electron-donating group, while the hexapentaenyl chain is a conjugated π-system. It is anticipated that the HOMO would be predominantly localized on the electron-rich N,N-dimethylaniline portion of the molecule, reflecting its electron-donating nature. The LUMO, in contrast, is expected to be distributed across the unsaturated hexapentaenyl chain, which can readily accept electron density into its π* anti-bonding orbitals.

Global Chemical Reactivity Indices (e.g., Ionization Potential, Electron Affinity, Chemical Hardness)

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's resistance to oxidation. Computationally, it can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule in its gaseous state. It quantifies the molecule's ability to accept an electron. It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (IP - EA) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = -(IP + EA) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ² / (2η).

These indices provide a comprehensive picture of the reactivity of this compound, allowing for comparisons with other related compounds and predictions of its behavior in chemical reactions.

| Reactivity Index | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(IP + EA) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule plays a pivotal role in determining its properties and reactivity. Conformational analysis of this compound involves identifying the various possible spatial arrangements of its atoms (conformers) and determining their relative energies. The rotation around the single bond connecting the phenyl ring and the hexapentaenyl chain, as well as the rotations within the polyene chain itself, will lead to different conformers. The planarity of the conjugated system is a key factor, as deviations from planarity can affect the extent of π-electron delocalization and, consequently, the electronic properties.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. By simulating the motion of atoms and molecules over time, MD can reveal how the molecule behaves at a given temperature, including its vibrational motions, conformational changes, and interactions with its environment. These simulations are crucial for understanding the flexibility of the hexapentaenyl chain and the rotational dynamics of the N,N-dimethylamino group.

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. For this compound, several spectroscopic parameters can be computationally predicted:

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The long conjugated system in this compound is expected to result in strong absorptions in the visible or near-UV region.

Infrared (IR) and Raman Spectra: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in the IR spectrum and the scattered peaks in the Raman spectrum. The calculated vibrational modes can be assigned to specific stretching, bending, and torsional motions of the atoms, providing a detailed picture of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

These computational predictions provide a theoretical framework for understanding the fundamental properties of this compound and can guide future experimental studies on this intriguing molecule.

Research on the Advanced Electronic and Nonlinear Optical Nlo Properties of 4 Hexapentaenyl N,n Dimethylaniline

Origin and Enhancement of Nonlinear Optical Responses in Conjugated Systems

The NLO activity of organic molecules, particularly those with "push-pull" conjugated structures, is rooted in their electronic properties. bohrium.com Understanding the structure-property relationships is crucial for designing new materials with enhanced NLO capabilities. bohrium.com Quantum chemical investigations are instrumental in rationalizing experimental findings and guiding the synthesis of novel NLO materials. bohrium.com

Microscopic First-Order Polarizabilities (α) and Second-Order Hyperpolarizabilities (γ)

The interaction of a molecule with an external electric field, such as that from a high-intensity laser, induces a dipole moment. This induced dipole moment can be described by a power series expansion of the electric field strength. The coefficients of this expansion are the polarizabilities and hyperpolarizabilities, which quantify the linear and nonlinear optical responses of the molecule, respectively.

First-Order Polarizability (α): This tensor quantity describes the linear response of a molecule to an applied electric field, i.e., the ease with which the electron cloud can be distorted. It is the basis for the refractive index of a material.

Second-Order Hyperpolarizability (γ): This term quantifies the third-order nonlinear optical response. It is responsible for phenomena such as third-harmonic generation (THG) and the intensity-dependent refractive index (nonlinear refraction).

Theoretical calculations, such as those employing density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to determine these properties. mq.edu.auresearchgate.net For instance, studies on D-π-A based dyes with a triphenylamine (B166846) (TPA) donor and a dicyanovinylene (DCV) acceptor have utilized DFT to analyze how structural modifications impact the NLO response. researchgate.net

Influence of Donor-Acceptor Strength and Conjugation Length

The magnitude of the NLO response in D-π-A chromophores is highly dependent on several molecular features:

Donor-Acceptor Strength: The N,N-dimethylaniline group in the subject compound is a strong electron donor. The strength of the donor and acceptor groups significantly influences the intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor for large NLO responses. bohrium.com Theoretical studies have shown that using N,N-dimethyl as a donor group enhances the first-order hyperpolarizability. mq.edu.au The order of electron-donating ability for various substituent groups has been established, with groups like -N(CH2CH3)2 being stronger donors. scirp.org

Conjugation Length: The "π-bridge" that connects the donor and acceptor groups plays a critical role. Increasing the conjugation length generally leads to an increase in the NLO properties. bohrium.com This is because a longer conjugated system allows for greater electron delocalization, which enhances the polarizability and hyperpolarizability. researchgate.net Studies on α,ω-diphenylpolyene oligomers have demonstrated that the NLO responses increase significantly with the length of the polyene chain. mdpi.com For example, the first hyperpolarizability (β) of julolidinyl-(CH=CH)3-CH=N,N'-diethylthiobarbituric acid, with 12 atoms between the donor and acceptor, is significantly larger than that of (CH3)2NC6H4–(CH=CH)4–C6H4NO2, which has 16 atoms in its bridge. scilit.com

The relationship between the conjugation length and NLO properties is a key area of research for optimizing these materials for various applications. researchgate.netnih.gov

Experimental Characterization of NLO Phenomena

Several experimental techniques are employed to measure the nonlinear optical properties of materials like 4-Hexapentaenyl-N,N-dimethylaniline.

Z-scan Technique for Third-Order Nonlinearities

The Z-scan technique is a widely used method to measure both the nonlinear refractive index and the nonlinear absorption coefficient of a material. researchgate.net In a typical Z-scan experiment, a sample is translated along the propagation path (the z-axis) of a focused laser beam. ucf.edu

Closed-aperture Z-scan: An aperture is placed before the detector, and the change in transmittance is measured as the sample moves through the focal point. This provides information about the nonlinear refraction (self-focusing or self-defocusing).

Open-aperture Z-scan: The aperture is removed, and the detector collects all the transmitted light. This measurement is sensitive to nonlinear absorption processes, such as two-photon absorption. ucf.eduias.ac.in

Z-scan measurements have been used to characterize the NLO properties of various organic materials, including polypyrrole derivatives and 1,3,4-oxadiazoles, often using nanosecond laser pulses at 532 nm. scirp.orgias.ac.in

Second Harmonic Generation (SHG) and Third Harmonic Generation (THG) Studies

SHG and THG are processes where light of a fundamental frequency is converted into light with double or triple that frequency, respectively. researchgate.net

Second Harmonic Generation (SHG): This is a second-order NLO process that can only occur in non-centrosymmetric materials. researchgate.net The efficiency of SHG is related to the first hyperpolarizability (β) of the constituent molecules. The Kurtz and Perry powder technique is a standard method for evaluating the SHG efficiency of new materials. researchgate.netresearchgate.net Doping D-π-A chromophores into a fluidic ferroelectric nematic liquid crystal has been shown to dramatically enhance the SHG response. rsc.org

Third Harmonic Generation (THG): This is a third-order NLO process and is allowed in all materials, regardless of their symmetry. researchgate.net THG is directly related to the third-order susceptibility (χ(3)) of the material, which is the macroscopic analogue of the second hyperpolarizability (γ).

One-dimensional coordination polymers have been reported to exhibit both SHG and THG, with the third-order nonlinear susceptibility (χ(3)) measured to be on the order of 10⁻¹¹ esu. rsc.org

Two-Photon Absorption (2PA) Cross-Section Measurement

Two-photon absorption is a nonlinear absorption process where a molecule simultaneously absorbs two photons. The efficiency of this process is quantified by the 2PA cross-section (δ). Polyenes have been identified as having some of the largest molecular 2PA cross-sections ever measured. dtic.mil

The 2PA cross-section can be determined using various techniques, including the open-aperture Z-scan method and white-light continuum (WLC) pump-probe techniques. ucf.edu The development of organic molecules with large 2PA cross-sections is of great interest for applications such as 3D microfabrication and photodynamic therapy. ucf.edu Studies on BODIPY dyes have shown that extending the π-conjugation length can lead to significant 2PA character. nih.gov

Data Tables

Table 1: Influence of Donor and Conjugation on NLO Properties of Aniline (B41778) Derivatives

| Donor Group | Acceptor Group | Conjugation Bridge | First Hyperpolarizability (β) | Reference |

| NH₂ | NO₂ | Phenyl | Base Value | mq.edu.au |

| N(CH₃)₂ | NO₂ | Phenyl | Increased | mq.edu.au |

| N(CH₃)₂ | Vinyl Nitro | Phenyl | Further Increased | mq.edu.au |

This table illustrates the qualitative increase in the first hyperpolarizability with stronger donor groups and extended conjugation as established by theoretical studies.

Table 2: Experimental NLO Data for Related Organic Chromophores

| Compound Type | Experimental Technique | Measured Property | Wavelength | Finding | Reference |

| Dibenzylideneacetone Derivatives | Z-scan | Two-Photon Absorption | 532 nm | Strong 2PA in the order of 1e-11 m/W | researchgate.net |

| 1,3,4-Oxadiazole Derivative (4a) | Open-aperture Z-scan | Optical Limiting | 532 nm | Significant optical limiting behavior | ias.ac.in |

| Polypyrrole Derivatives | Z-scan | Reverse Saturable Absorption | 532 nm | Obvious reverse saturable absorption | scirp.org |

| BODIPY Dyes | Open-aperture Z-scan | TPA Cross-Section | 800 nm | Values of 74 and 81 GM for different derivatives | nih.gov |

| 1D Coordination Polymer | Laser Experiment | χ(3) | 1500 nm | ~8 × 10⁻¹¹ esu | rsc.org |

This table provides a summary of experimental NLO properties for various classes of organic materials, demonstrating the range of values and phenomena observed.

Theoretical Prediction and Rational Design of NLO Chromophores

The development of novel organic materials with significant nonlinear optical (NLO) properties is heavily reliant on the ability to predict their performance before their synthesis. Theoretical and computational chemistry provides essential tools for the rational design of NLO chromophores, such as this compound. By understanding the quantum mechanical origins of the NLO response, researchers can tailor molecular structures to maximize desired effects.

Time-Dependent Hartree-Fock (TDHF) and DFT-Based Methods for NLO Property Calculations

Quantum mechanical calculations are crucial for investigating the relationship between a molecule's structure and its hyperpolarizability (β for second-order and γ for third-order effects). washington.edu Two of the most prominent theoretical frameworks for this purpose are the Time-Dependent Hartree-Fock (TDHF) method and Density Functional Theory (DFT).

The Time-Dependent Hartree-Fock (TDHF) method is a foundational approach that extends the Hartree-Fock theory to describe the response of a many-electron system to time-dependent fields, such as those from intense laser light. aps.orgcapes.gov.br It has been applied to study nuclear collective phenomena and can be formulated to calculate response functions. aps.orgaps.org For molecular systems, TDHF can be used to compute frequency-dependent hyperpolarizabilities, offering insight into the NLO response at different wavelengths. epa.gov However, conventional TDHF has limitations, particularly in describing complex reactions or systems with strong electron correlation. aps.org

Density Functional Theory (DFT) has become a more popular and often more accurate method for calculating the NLO properties of organic push-pull molecules. mdpi.com DFT methods are computationally less demanding than highly correlated wave-function-based methods, allowing for the study of larger and more complex chromophores. The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional. worldscientific.com

For push-pull systems like this compound, long-range corrected functionals such as CAM-B3LYP, LC-wPBE, and wB97X are often necessary to accurately describe the charge-transfer character of the relevant electronic excitations. worldscientific.comnih.gov Standard functionals can sometimes fail to predict the correct behavior of NLO properties in these systems. mdpi.com Time-Dependent DFT (TD-DFT) is the extension used to calculate excited-state properties and frequency-dependent hyperpolarizabilities, providing crucial data on absorption wavelengths (λmax) and the magnitude of the NLO response. nih.govresearchgate.net

Table 1: Comparison of Theoretical Methods for NLO Property Calculation

| Method/Functional | Application in NLO Calculations | Strengths & Weaknesses |

|---|---|---|

| TDHF | Calculation of frequency-dependent hyperpolarizabilities. epa.gov | Foundational method; can be computationally intensive and may lack accuracy for strongly correlated systems. aps.org |

| B3LYP | A common hybrid DFT functional used for geometry optimizations and property calculations. nih.gov | Good for general purposes; may be less accurate for long-range charge-transfer excitations common in NLO chromophores. |

| CAM-B3LYP | A long-range corrected DFT functional. worldscientific.comrsc.org | Often provides more accurate predictions for NLO properties and excited states in push-pull systems by correctly modeling charge transfer. mdpi.comworldscientific.com |

| LC-wPBE, wB97X | Other long-range corrected DFT functionals. worldscientific.comnih.gov | Used to provide a range of predictions and validate results from other functionals. worldscientific.com |

Structure-Property Relationships for Optimized NLO Performance

Several key structural factors influence the third-order NLO susceptibility (γ):

Conjugation Length: For one-dimensional molecules like polyenes, the second hyperpolarizability (γ) increases rapidly with the length of the π-conjugated system. acs.org Theoretical models and experimental results show that γ can be related to the number of repeat units (N) by the power law γ ∝ Nn, where the exponent 'n' is typically predicted to be between 3 and 5.4. acs.org Therefore, the hexapentaenyl chain in the target molecule is expected to provide a significant NLO response due to its extended conjugation.

Donor/Acceptor Strength: The efficiency of the ICT is directly related to the electron-donating and accepting strength of the end groups. The N,N-dimethylamino group is a strong electron donor. While "this compound" does not explicitly name an acceptor, the design principles for high γ materials often involve pairing a strong donor with a strong acceptor to maximize the push-pull effect. rsc.org

Molecular Geometry: The planarity of the π-conjugated system is crucial for effective electron delocalization. Twisting or bending in the conjugated chain can disrupt the overlap of p-orbitals, leading to a reduction in the NLO response. nih.gov

Dimensionality: Expanding π-electron delocalization from one dimension into two dimensions can enhance the hyperpolarizability (γ) without negatively impacting the material's optical transparency. acs.org

Table 2: Illustrative Example of Structure-Property Relationships in Push-Pull Polyenes

| Conjugated System | Donor Group | Acceptor Group | Relative Second Hyperpolarizability (γ) | Key Influencing Factor |

|---|---|---|---|---|

| Butadiene | -H | -H | Low | Short Conjugation |

| Hexatriene | -H | -H | Medium | Increased Conjugation |

| Octatetraene | -N(CH₃)₂ | -NO₂ | High | Long Conjugation + Strong D/A |

This table provides a conceptual illustration. Actual values depend on the specific measurement conditions and theoretical models used.

Photophysical Mechanisms Underlying Optical Limiting and All-Optical Switching Behavior

Materials with large third-order NLO properties are candidates for applications in optical limiting and all-optical switching. washington.edurochester.edu These functions rely on an intensity-dependent change in the material's optical properties (absorption or refractive index).

Optical Limiting is a phenomenon where a material's transmittance decreases as the intensity of incident light increases. This is a critical function for protecting sensors and human eyes from damage by high-intensity laser pulses. ias.ac.in For many π-conjugated organic dyes, the dominant mechanism for optical limiting in the nanosecond pulse regime is Reverse Saturable Absorption (RSA) . ias.ac.inrsc.org

The RSA mechanism can be described by a multi-level energy model:

Ground-State Absorption: The molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). This absorption is characterized by the ground-state absorption cross-section (σ₀).

Intersystem Crossing: The excited electron can then rapidly transition from the singlet state (S₁) to a metastable triplet state (T₁) via intersystem crossing (ISC).

Excited-State Absorption: The population that accumulates in the S₁ or, more significantly, the long-lived T₁ state can then absorb another photon. For RSA to occur, the absorption cross-section of the excited state (σₑₓ, from either S₁ or T₁) must be significantly larger than that of the ground state (σ₀). researchgate.net

In a molecule like this compound, the extended π-conjugation facilitates strong excited-state absorption, making it a potential candidate for RSA-based optical limiting. ias.ac.inresearchgate.net

All-Optical Switching refers to the control of one light beam with another, without the need for intermediate electronic signals. rochester.edu This forms the basis for future ultrafast optical computing and data processing. researchgate.net The underlying mechanism in conjugated organic molecules often involves a light-induced change in the molecular structure or electronic state, which in turn modulates its optical properties.

Potential mechanisms include:

Photo-induced Isomerization: In some conjugated systems, the absorption of light can trigger a trans-cis isomerization around a double bond. This geometric change alters the planarity and extent of π-conjugation, leading to a significant change in the absorption spectrum and refractive index. This change can be reversible, forming the basis of a molecular switch. researchgate.net

Intersystem Crossing (ISC): As described for optical limiting, ISC populates triplet states. In some sophisticated molecular designs, this transition between spin states (singlet to triplet) can be exploited for switching, as the different spin states can have vastly different electronic and magnetic properties. mdpi.com The process can be described as a dynamic spin-flip coupled with electron transitions. mdpi.com

The Optical Kerr Effect: This is a third-order NLO phenomenon where the refractive index of the material changes in response to the intensity of the incident light (n = n₀ + n₂I). This change can be used to modulate the phase of a signal beam, enabling switching in devices like interferometers. Materials with a large third-order susceptibility (χ⁽³⁾) exhibit a large nonlinear refractive index (n₂). nih.gov

For this compound, its large predicted third-order susceptibility suggests it would exhibit a significant optical Kerr effect, making it a candidate for ultrafast all-optical switching applications. nih.gov

Potential Applications in Advanced Functional Materials and Future Research Directions

Integration into Organic Electronic Devices

The performance of organic electronic devices is fundamentally linked to the electronic properties of the organic semiconductors used. nih.gov D-π-A molecules, such as the one described, are of significant interest due to their tunable electronic and optical properties. mdpi.comuv.es

In OLEDs, the D-π-A structure can be advantageous. The N,N-dimethylaniline moiety can serve as an effective hole-transporting unit, while the extended π-conjugation of the hexapentaenyl chain can be tuned to control the emission color. By modifying the donor, acceptor, and π-linker components, the emission wavelengths of D-π-A fluorophores can be precisely altered, spanning the visible to near-infrared (NIR) regions. mdpi.comnih.gov This tunability is crucial for creating efficient and color-specific emitters for display and lighting applications. The charge transfer character of the excited state can also influence the efficiency of light emission.

For organic photovoltaics, efficient light harvesting and charge separation are paramount. D-π-A dyes are explored as photosensitizers in dye-sensitized solar cells (DSSCs), a type of OPV. researchgate.net The N,N-dimethylaniline donor and the conjugated polyene system in 4-Hexapentaenyl-N,N-dimethylaniline would be expected to absorb strongly in the visible spectrum. researchgate.net Upon light absorption, the ICT state is formed, facilitating the injection of an electron into the conduction band of a semiconductor like TiO2, thereby generating a photocurrent. researchgate.net The efficiency of OPVs is highly dependent on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in D-π-A systems can be engineered by modifying the molecular structure. mdpi.com

Organic field-effect transistors are a cornerstone of flexible, low-cost electronics. nih.gov The charge transport characteristics of the organic semiconductor are critical for OFET performance. Materials based on polythiophenes and other conjugated polymers have demonstrated promising charge carrier mobilities. nih.govornl.govmanchester.ac.uk For a molecule like this compound, its long conjugated system could facilitate intermolecular π-π stacking in the solid state, creating pathways for charge carriers to move. ornl.gov The development of highly ordered, crystalline structures in thin films is key to achieving high mobility. nih.govnih.gov Research on similar D-π-A copolymers has shown that achieving high molecular order can lead to significantly improved charge carrier mobilities, making them suitable for high-performance OFETs. nih.gov

Table 1: Potential OFET Performance Metrics for D-π-A Systems

| Parameter | Potential Value Range | Significance in OFETs |

|---|---|---|

| Hole Mobility (μh) | 10⁻⁵ - 5.5 cm²/V·s | Determines the switching speed of the transistor. ornl.govnih.gov |

| On/Off Current Ratio | > 10⁶ | Distinguishes between the "on" and "off" states, crucial for digital logic. nih.gov |

| Threshold Voltage (VT) | Low (a few volts) | The minimum gate voltage required to turn the transistor "on". nih.gov |

This table presents typical performance ranges observed for various D-π-A and conjugated polymer systems in OFETs, providing a benchmark for the potential of this compound.

Molecular Photonics and Optoelectronics

The significant change in dipole moment between the ground and excited states in push-pull molecules makes them highly active in nonlinear optics (NLO). nih.gov This property is the foundation for their use in molecular photonics, which deals with the control of light at the molecular level.

Push-pull polyenes are known to possess large second-order hyperpolarizabilities (β), a measure of a molecule's ability to cause second-harmonic generation (SHG), or frequency doubling. optica.orgcapes.gov.br This process converts two photons of a certain frequency into a single photon with twice the frequency (and half the wavelength). For example, infrared light at 1910 nm could be converted into visible light. Research on push-pull polyenes has demonstrated very high β values. optica.org The efficiency of SHG is dependent on the length of the polyene chain and the strength of the donor and acceptor groups. capes.gov.br The structure of this compound, with its strong dimethylaniline donor and long polyene bridge, is theoretically ideal for high SHG efficiency. capes.gov.brrsc.org

Table 2: Nonlinear Optical Properties of Push-Pull Polyenes

| Property | Reported Values | Significance |

|---|---|---|

| Quadratic Hyperpolarizability (β) | Up to 25,700 x 10⁻⁴⁸ esu | Measures the intrinsic second-order nonlinear optical response of the molecule. optica.org |

| Electro-Optic (EO) Coefficient | Up to 55 pm/V | Describes the change in the refractive index of a material in response to an electric field, crucial for optical modulators. optica.org |

This table shows exemplary values from research on push-pull polyenes, indicating the high potential of molecules like this compound for NLO applications.

Molecules that can be reversibly switched between two stable states using light are the basis for advanced optical data storage. nih.govresearchgate.net Diarylethene-based photochromic molecules, for instance, can be switched between open- and closed-ring forms with different absorption spectra, allowing for data to be written, read, and erased. nih.gov While not a diarylethene, the ICT process in push-pull systems can be exploited. Functional materials for optical data storage often rely on photoresponsive chromophores integrated into a polymer matrix or nanoparticle assembly. nih.govresearchgate.net The distinct optical properties of the ground and ICT states of this compound could potentially be harnessed for multi-level or holographic data storage systems, where information is encoded in the absorption or refractive index changes induced by light. researchgate.net The development of luminescent nanomaterials has also opened new avenues for high-density optical and optoelectronic data storage. rsc.org

Advanced Chemical Sensing and Biosensing Platforms

The architecture of this compound, featuring an electron-donating N,N-dimethylaniline group connected to a long, conjugated hexapentaenyl chain, makes it an excellent candidate for advanced chemical and biosensing platforms. The core principle behind its sensing capability lies in the modulation of its electronic and photophysical properties upon interaction with specific analytes.

The extended π-conjugation of the hexapentaenyl backbone is expected to result in strong absorption and emission in the visible or near-infrared regions of the electromagnetic spectrum. The interaction of an analyte with this system could occur through various mechanisms, such as analyte binding to the conjugated system or the terminal aniline (B41778) group. This interaction would perturb the electronic structure of the molecule, leading to detectable changes in its absorption or fluorescence spectra. For instance, the binding of an electron-deficient analyte could induce a noticeable color change (chromism) or a quenching/enhancement of its fluorescence, forming the basis for a highly sensitive sensor.

| Potential Analyte | Sensing Mechanism | Expected Spectroscopic Change |

| Metal Ions | Coordination with the nitrogen atom of the dimethylaniline group or the π-system of the polyene chain. | Shift in absorption/emission wavelength (chemochromism/chemofluorescence). |

| Explosive Vapors (e.g., nitroaromatics) | Electron transfer from the electron-rich molecule to the electron-deficient analyte. | Fluorescence quenching. |

| Biomolecules (e.g., DNA, proteins) | Electrostatic or hydrophobic interactions, potentially after functionalization of the molecule. | Changes in fluorescence intensity or polarization. |

Exploitation in Molecular Logic Gates and Switches

The distinct electronic properties of this compound also pave the way for its use in molecular-scale computing, specifically in the design of molecular logic gates and switches. A molecular switch is a molecule that can be reversibly shifted between two or more stable states, each with different physical properties, such as absorption spectrum or conductivity.

The switching mechanism in this compound could be triggered by external stimuli like light (photochromism), pH changes (halochromism), or an electrical potential (electrochromism). For example, protonation of the N,N-dimethylaniline nitrogen atom in acidic conditions would significantly alter its electron-donating ability, thereby modifying the electronic properties of the entire conjugated system. This could manifest as a reversible change in color or fluorescence, representing a binary "ON" and "OFF" state.

By combining multiple such switching units or by designing molecules that respond to different inputs, more complex molecular logic gates (e.g., AND, OR, XOR) could be constructed. These molecular-level computational devices hold the promise of revolutionizing electronics by enabling the development of computers that are significantly smaller and more powerful than their current silicon-based counterparts.

Challenges and Opportunities in the Development of Hexapentaenyl-Based Materials

Despite the significant potential, the development of functional materials based on this compound is not without its challenges. The long, unsaturated hexapentaenyl chain is likely to be susceptible to oxidation and polymerization, which could degrade the material and diminish its performance over time. Ensuring the long-term stability of this compound is a critical hurdle that needs to be addressed through careful molecular design, such as the incorporation of stabilizing side groups.

Furthermore, the synthesis of long, conjugated polyenes with precise control over their length and geometry can be synthetically demanding. Developing efficient and scalable synthetic routes is essential for the widespread availability and study of this class of compounds.

However, these challenges are accompanied by immense opportunities. The modular nature of organic synthesis allows for the fine-tuning of the molecule's properties by modifying its structure. For instance, replacing the N,N-dimethylaniline group with other electron-donating or -withdrawing groups, or altering the length of the polyene chain, could lead to a wide range of materials with tailored optical and electronic properties for specific applications.

| Challenge | Potential Solution | Opportunity |

| Chemical Stability | Encapsulation in a protective matrix; introduction of bulky side groups to prevent intermolecular reactions. | Creation of highly robust sensors and switches for harsh environments. |

| Synthetic Accessibility | Development of novel catalytic methods for controlled polyene synthesis. | Discovery of new synthetic methodologies applicable to a broader range of conjugated materials. |

| Processability and Device Integration | Functionalization with solubilizing groups; development of techniques for thin-film deposition. | Fabrication of flexible and transparent electronic devices. |

Interdisciplinary Research Outlook and Novel Paradigms

The future of this compound and related materials lies in a highly interdisciplinary research approach. Collaboration between synthetic chemists, materials scientists, physicists, and engineers will be crucial to unlock their full potential.

A key area of future research will be the integration of these molecules into larger, functional systems. This could involve self-assembly into highly ordered structures on surfaces, incorporation into polymer matrices to create functional composites, or interfacing with biological systems for advanced biomedical applications.

Furthermore, the unique electronic properties of this compound could lead to the exploration of novel paradigms in electronics and photonics. For example, its strong light-matter interactions could be exploited in the development of new types of light-harvesting materials for solar energy conversion or as active components in organic light-emitting diodes (OLEDs) and lasers. The exploration of its nonlinear optical properties could also open doors to applications in optical data storage and telecommunications. The convergence of molecular design with nanoscale fabrication techniques promises a new era of "molecular machines" and "smart" materials with unprecedented functionalities.

Q & A

Basic: What are the standard synthetic routes for preparing 4-Hexapentaenyl-N,N-dimethylaniline, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis of conjugated aromatic amines like this compound typically involves cross-coupling reactions (e.g., Suzuki or Heck couplings) to introduce the hexapentaenyl chain to the N,N-dimethylaniline core. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) are preferred for stabilizing intermediates .

- Catalyst systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands that enhance electron density improve coupling efficiency .

- Purification : Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating pure products .

Yield optimization requires monitoring reaction progress via TLC and adjusting temperature (60–80°C) to balance reaction rate and decomposition risks .

Basic: How should researchers characterize the structural integrity of this compound to confirm its purity and conjugation?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy : ¹H and ¹³C NMR verify the absence of unreacted starting materials. The conjugated hexapentaenyl chain produces distinct deshielding in aromatic protons (δ 6.8–7.5 ppm) .

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., C=C bonds ~1.34 Å) and planarity of the conjugated system .

- UV-Vis spectroscopy : A strong absorption band in the 300–400 nm range indicates extended π-conjugation .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps and charge distribution. Key findings include:

- HOMO localization : Primarily on the N,N-dimethylaniline moiety, suggesting electron-donating behavior .

- Conjugation effects : Calculated bond alternation in the hexapentaenyl chain matches crystallographic data (mean C–C bond length: 1.38 Å) .

Discrepancies between computed and experimental UV-Vis spectra may arise from solvent effects, necessitating TD-DFT corrections .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. IR) when analyzing derivatives of this compound?

Answer:

Contradictions often stem from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-temperature NMR : Detect rotational barriers in the hexapentaenyl chain (e.g., coalescence temperatures >100°C) .

- High-resolution mass spectrometry (HRMS) : Rule out isotopic or adduct interference .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 4-Ethynyl-N,N-dimethylaniline, CAS 17573-94-3) to validate peak assignments .

Basic: What are the stability considerations for this compound under ambient and experimental conditions?

Answer:

- Light sensitivity : Conjugated systems are prone to photodegradation; store in amber vials under inert gas (N₂/Ar) .

- Thermal stability : Decomposition occurs above 150°C; use low-boiling solvents (e.g., dichloromethane) for high-temperature reactions .

- pH sensitivity : The dimethylamino group protonates below pH 4, altering solubility. Buffered solutions (pH 6–8) are recommended for aqueous studies .

Advanced: What methodologies are recommended for studying the electron-transfer kinetics of this compound in photoredox catalysis?

Answer:

- Cyclic voltammetry : Measure redox potentials (E₁/₂) in anhydrous acetonitrile with 0.1 M TBAPF₆ as electrolyte. The compound’s oxidation potential typically lies at +0.8 V vs. SCE .

- Transient absorption spectroscopy : Monitor excited-state lifetimes (τ ≈ 10–100 ns) to assess charge-separation efficiency .

- DFT-MD simulations : Model solvent reorganization effects during electron transfer .

Advanced: How can researchers address discrepancies in reported LogD values for this compound across different studies?

Answer:

Variations in LogD (pH 5.5–7.4) arise from measurement techniques (shake-flask vs. chromatographic) and solvent systems. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.